molecular formula C9H11FN2O B13917820 (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B13917820
M. Wt: 182.19 g/mol
InChI Key: GAJDXABTRBQNOZ-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide (CAS 1303800-23-8) is a chiral organic compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It features a 4-fluorophenyl ring and an N-methylacetamide group, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research. Compounds with 4-fluorophenyl and acetamide motifs are frequently investigated for their potential biological activities. Research on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated promising in vitro cytotoxic activity against specific cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) . The presence of the 4-fluorophenyl group is a common feature in many active pharmaceutical ingredients. Furthermore, the (S)-configured stereocenter in this molecule may be critical for its biological interaction, as chirality often plays a key role in a compound's mechanism of action and binding affinity . The primary amine group also makes it a versatile building block for further chemical synthesis and derivatization. This product is provided for Research Use Only (RUO) and is strictly not intended for any human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide

InChI

InChI=1S/C9H11FN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

GAJDXABTRBQNOZ-QMMMGPOBSA-N

Isomeric SMILES

CNC(=O)[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CNC(=O)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the fluorinated amino acid core,
  • Introduction of the N-methylacetamide group,
  • Maintenance or induction of stereochemical purity at the 2-position.

Several approaches have been reported, including photooxidative cyanation followed by hydrolysis, methylation reactions, and amide bond formation with appropriate reagents.

Photooxidative Cyanation and Hydrolysis Route

A recent advanced method involves a photooxidative cyanation of primary amines to generate amino nitriles, which are then hydrolyzed to amino acids. This approach was applied to synthesize fluorinated amino acids, including those with a 4-fluorophenyl substituent.

  • Step 1: Photooxidative Cyanation
    Starting from 2-amino-2-(4-fluorophenyl)acetonitrile and potassium cyanide (KCN), the reaction proceeds under photooxidative conditions using air as the oxidant and a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF). This step efficiently introduces the nitrile group without isolation of intermediates.

  • Step 2: Acid-Mediated Hydrolysis
    The amino nitrile intermediate is hydrolyzed with 30% hydrochloric acid (HCl) above its boiling point in a semi-continuous flow system, converting the nitrile to the corresponding amino acid.

  • Advantages:

    • No need for intermediate purification,
    • Scalable and greener process,
    • Potential for enantiopure amino acid production via enzymatic transformation in batch or flow reactors.

This method was documented in a doctoral dissertation focusing on fluorinated amino acid synthesis in flow chemistry setups, highlighting its efficiency and environmental benefits.

Methylation and Amide Formation via Multi-Step Organic Synthesis

A patented process describes the preparation of related N-methylacetamide derivatives through a sequence involving:

  • Methylation:
    Using methyl p-toluenesulfonate as a methylating agent at 30°C in acetonitrile, followed by treatment with sodium hydroxide to facilitate N-methylation.

  • Amide Formation:
    Subsequent reaction with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in toluene at 80°C, followed by treatment with isopropanol at 75°C for 4 hours to complete the formation of the N-methylacetamide moiety.

  • Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Solvent(s)
a) Methyl p-toluenesulfonate, NaOH 30°C Not stated Acetonitrile
b) NNDMF-DMA 80°C Not stated Toluene, n-heptane
c) Isopropanol 75°C 4 hours Isopropanol

This process yields the N-methylacetamide derivative efficiently and is applicable to fluorinated phenyl substrates.

Amide Derivative Synthesis via Carbodiimide Coupling

Another approach involves the synthesis of amide derivatives related to fluorophenyl amino acids using carbodiimide-mediated coupling:

  • Preparation of Intermediates:
    Substituted phenylazanediyl diacetic acids are reacted with acetic anhydride at 90°C to form intermediates.

  • Amide Bond Formation:
    The intermediates are treated with triethylamine and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature, followed by addition of ethylenediamine derivatives.

  • Purification:
    The crude products are extracted, dried, and purified by flash column chromatography.

  • Yields:
    Yields of 43–51% over three steps were reported for various fluorophenyl amide derivatives, with detailed NMR and mass spectral data confirming structure and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Photooxidative Cyanation + Hydrolysis 2-amino-2-(4-fluorophenyl)acetonitrile, KCN, HCl, 2-MeTHF, air, flow chemistry Green, scalable, no intermediate isolation, enantioselective potential Requires flow setup, hazardous HCl handling
Methylation + Amide Formation Methyl p-toluenesulfonate, NaOH, NNDMF-DMA, isopropanol, acetonitrile, toluene High yield, controlled methylation Multi-step, requires careful temperature control
Carbodiimide Coupling Acetic anhydride, EDCI, HOBt, triethylamine, DMF Versatile amide bond formation, moderate yields Multiple purification steps, moderate yields

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide with similar compounds:

Compound Name Substituents/Modifications Key Properties/Applications References
This compound (S)-configuration, 4-F-phenyl, N-methyl Potential API; enhanced lipophilicity
2-Azido-N-(4-fluorophenyl)acetamide Azide group at α-position Intermediate for "click chemistry"
2-Chloro-N-(4-fluorophenyl)acetamide Chloro substituent at α-position Synthetic intermediate for piperazinediones
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Methyl ester, hydrochloride salt Pharmaceutical ingredient (improved solubility)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Bromophenyl, methoxyphenyl Antimicrobial activity
N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Thienyl, sulfonyl groups Higher molecular weight (310.39 g/mol)
Key Observations:
  • Azide vs. Amino Groups: The azide in 2-azido-N-(4-fluorophenyl)acetamide enables cycloaddition reactions, whereas the amino group in the target compound may facilitate hydrogen bonding with biological targets.
  • Ester vs. Amide : The methyl ester in increases solubility but may reduce metabolic stability compared to the N-methylacetamide group.

Biological Activity

(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide, a compound with significant biological potential, has garnered attention in medicinal chemistry for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group which enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. The presence of the amino and acetamide functional groups suggests possible interactions with various biological targets.

The mechanism of action for this compound involves binding to specific molecular targets, likely including enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects such as apoptosis or cell cycle arrest.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as downregulation of oncogenes like c-Myc and cyclin-dependent kinases (CDK4) .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HepG21.0Apoptosis induction
MDA-MB-2310.5G2/M phase arrest
A27800.8Inhibition of cell proliferation

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Study 1: HepG2 Cell Line

In a study examining the effects of this compound on HepG2 cells, treatment with varying concentrations resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis indicated that the apoptosis rate increased from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) .

Case Study 2: Xenograft Models

In vivo studies using xenograft models demonstrated that the compound significantly inhibited tumor growth. Tumor growth inhibition (TGI) was observed at rates comparable to established treatments, suggesting potential as a therapeutic agent for cancer .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may undergo significant first-pass metabolism, affecting its bioavailability .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityModerate
Half-Life3 hours
Peak Plasma Concentration150 ng/mL

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